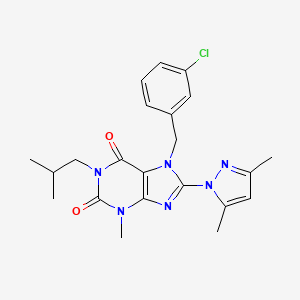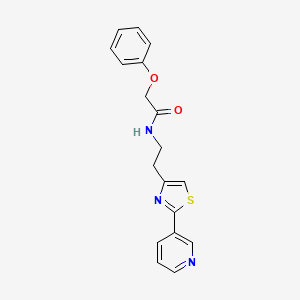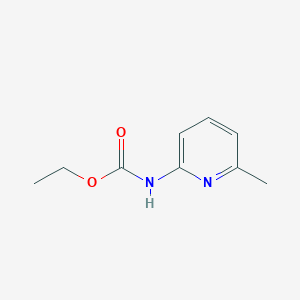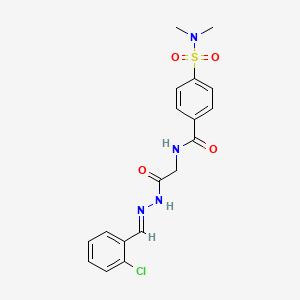![molecular formula C17H18N4OS2 B2458689 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide CAS No. 946228-58-6](/img/structure/B2458689.png)
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound is a thiazolo[4,5-d]pyridazine derivative that has shown promising results in various biochemical and physiological studies.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide' involves the synthesis of the thiazolo[4,5-d]pyridazine ring system followed by the attachment of the thio and N-propylacetamide groups.
Starting Materials
2-methyl-7-phenyl-1,2,4,5-tetrazine-3-thiol, propylamine, acetic anhydride, sodium ethoxide, sulfur, nitrogen gas
Reaction
Step 1: Synthesis of 2-methyl-7-phenylthiazolo[4,5-d]pyridazine ring system, a. Dissolve 2-methyl-7-phenyl-1,2,4,5-tetrazine-3-thiol (1.0 g) in a mixture of sulfur (0.5 g) and acetic anhydride (10 mL) and heat the mixture at 120°C for 4 hours under nitrogen gas., b. Cool the reaction mixture to room temperature and add sodium ethoxide (0.5 g) in ethanol (10 mL) to it. Stir the mixture for 1 hour at room temperature., c. Filter the precipitated solid and wash it with ethanol to obtain the thiazolo[4,5-d]pyridazine ring system (yield: 80%)., Step 2: Attachment of thio group, a. Dissolve the thiazolo[4,5-d]pyridazine ring system (0.5 g) in ethanol (10 mL) and add sulfur (0.5 g) to it. Heat the mixture at 80°C for 2 hours under nitrogen gas., b. Cool the reaction mixture to room temperature and filter the precipitated solid. Wash it with ethanol to obtain the thio-substituted thiazolo[4,5-d]pyridazine (yield: 70%)., Step 3: Attachment of N-propylacetamide group, a. Dissolve the thio-substituted thiazolo[4,5-d]pyridazine (0.5 g) in ethanol (10 mL) and add propylamine (0.5 g) and acetic anhydride (0.5 g) to it. Heat the mixture at 80°C for 2 hours under nitrogen gas., b. Cool the reaction mixture to room temperature and filter the precipitated solid. Wash it with ethanol to obtain the final product '2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide' (yield: 60%).
作用机制
The mechanism of action of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide involves the inhibition of protein kinase C activity. This enzyme plays a vital role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of protein kinase C by 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide leads to the activation of various signaling pathways that regulate cellular processes.
生化和生理效应
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells and has been used as a potential anticancer agent. 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has also been shown to have neuroprotective effects and has been used in the treatment of various neurological disorders such as Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide in lab experiments is its unique properties. It has been shown to have various biochemical and physiological effects that make it an excellent tool for studying various cellular processes. However, one of the limitations of using 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide is its toxicity. It can be toxic to cells at high concentrations and can lead to cell death.
未来方向
There are several future directions for the use of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide in scientific research. One of the potential applications of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide is in the development of new anticancer agents. It has been shown to have promising results in inhibiting the growth of various cancer cells and can be further studied for its potential as a cancer treatment. Another potential application of 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide is in the treatment of neurological disorders such as Alzheimer's disease. It has been shown to have neuroprotective effects and can be further studied for its potential as a treatment for these disorders.
Conclusion:
In conclusion, 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide, or 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide, is a synthetic compound that has been widely used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of various enzymes and receptors and has shown promising results in various biochemical and physiological studies. 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has several advantages and limitations for lab experiments and has several future directions for its use in scientific research.
科学研究应用
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has been extensively used in scientific research due to its unique properties. It has been used as a tool to study the mechanism of action of various enzymes and receptors. 2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide has been shown to inhibit the activity of protein kinase C and has been used to study the role of this enzyme in various cellular processes. It has also been used as a ligand for the study of adenosine receptors and has shown promising results in the treatment of various neurological disorders.
属性
IUPAC Name |
2-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanyl]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS2/c1-3-9-18-13(22)10-23-17-15-16(24-11(2)19-15)14(20-21-17)12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNJWSSUJQWNDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(C2=C1N=C(S2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)-N-propylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(3-fluoro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2458613.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2458614.png)

![4-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2458616.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2458619.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)
![3-allyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458622.png)
![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-3-phenyl-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2458626.png)

![(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2458628.png)
![N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2458629.png)